molecular formula C13H12N6OS2 B2501220 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 394234-71-0

2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2501220
CAS No.: 394234-71-0
M. Wt: 332.4
InChI Key: KODXSULKSIZSQD-UHFFFAOYSA-N
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Description

2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and antibacterial research. This molecule is a hybrid pharmacophore, strategically designed by integrating a 1,2,4-triazole moiety and a 1,3,4-thiadiazole ring system, both of which are well-established privileged scaffolds in drug discovery known for their diverse biological activities source . The primary research value of this acetamide derivative lies in its potential as a lead compound for the development of novel antibacterial agents. Studies on structurally analogous molecules have demonstrated potent inhibitory effects against a range of Gram-positive and Gram-negative bacteria, with mechanisms of action that may involve inhibition of bacterial DNA gyrase or topoisomerase IV source . Furthermore, the 1,3,4-thiadiazole core is frequently investigated for its antitumor properties, suggesting this compound could also serve as a candidate in oncology research, potentially targeting various kinase pathways or inducing apoptosis source . Its mechanism is hypothesized to involve interference with critical enzymatic processes, making it a valuable tool for probing bacterial resistance mechanisms and exploring new chemotherapeutic strategies.

Properties

IUPAC Name

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6OS2/c1-19-8-14-18-13(19)21-7-10(20)15-12-17-16-11(22-12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODXSULKSIZSQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC(=O)NC2=NN=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 2-chloro-N-(4-oxo-2-quinazolin-3(4H)-yl)acetamide derivatives with 4-methyl-4H-1,2,4-triazole-3-thiol in the presence of potassium carbonate . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Sulfanyl (-S-) Bridge

The sulfanyl group participates in nucleophilic substitution and oxidation reactions:

  • Alkylation : Reacts with alkyl halides (e.g., ethyl bromoacetate) in basic media to form thioether derivatives .

  • Oxidation : Hydrogen peroxide converts the -S- bridge to sulfoxide (-SO-) or sulfone (-SO₂-) under controlled conditions .

Triazole and Thiadiazole Rings

  • Electrophilic Substitution : The triazole’s N-methyl group directs electrophiles (e.g., nitration) to the C-5 position .

  • Cycloaddition : Thiadiazole reacts with dienophiles in Diels-Alder reactions, forming fused heterocycles .

Acylation and Amide Bond Reactivity

The acetamide group undergoes hydrolysis and condensation:

  • Acid/Base Hydrolysis :

    • In HCl (6M, reflux), the acetamide hydrolyzes to carboxylic acid.

    • Under basic conditions (NaOH, 80°C), it forms sodium carboxylate.

  • Condensation : Reacts with aryl aldehydes to form Schiff bases (e.g., with 4-nitrobenzaldehyde) .

Biological Activity-Driven Modifications

To enhance anticancer or antimicrobial properties, the compound is derivatized via:

  • Sulfonation : Introducing -SO₃H groups at the thiadiazole’s C-5 position improves water solubility .

  • Halogenation : Bromination at the phenyl ring (5-position) increases cytotoxicity (IC₅₀ = 1.7 µM vs. pancreatic cancer) .

Table 2: Derivative Activities

DerivativeModification SiteBiological Activity (IC₅₀)Reference
5-Bromo-thiadiazoleThiadiazole C-51.7 µM (Pancreatic)
Schiff base (4-nitrobenzyl)Acetamide carbonyl4.27 µg/mL (SK-MEL-2)
Sulfoxide analogSulfanyl bridge9 µM (MDA-MB-231)

Stability and Degradation

  • Thermal Stability : Decomposes at 240°C (DSC analysis).

  • Photolysis : UV light (254 nm) cleaves the sulfanyl bridge, forming disulfide byproducts .

Table 3: Reactivity Comparison

CompoundSulfanyl ReactivityAcylation RateHydrolysis Rate
Target compoundHighFastModerate
5-Phenyl-1,3,4-thiadiazol-2-amineLowSlowHigh
4-Methyl-1,2,4-triazole-3-thiolVery HighModerateLow

Mechanistic Insights

  • Cyclization : Thiosemicarbazides cyclize in alkaline media to form triazoles, while acidic conditions favor thiadiazoles (Figure 2) .

  • Acylation : Acetic anhydride reacts with the thiadiazole’s NH group via nucleophilic attack, stabilized by pyridine .

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of this compound is its antimicrobial properties. Research has indicated that derivatives of triazole and thiadiazole structures exhibit potent antifungal and antibacterial activities.

Case Study: Antifungal Activity
A study synthesized several triazole derivatives and evaluated their antifungal efficacy against various strains of Candida. The results demonstrated that compounds with similar structural features to 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide showed higher potency than conventional antifungals like fluconazole .

Compound NameActivity TypeMIC (µg/mL)Reference
Compound AAntifungal≤ 25
Compound BAntifungal≤ 20

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory potential. Molecular docking studies suggest that it may act as a 5-lipoxygenase (5-LOX) inhibitor, which is critical in the inflammatory response.

Case Study: In Silico Studies
Molecular docking simulations have indicated that the compound binds effectively to the active site of 5-LOX, suggesting potential as a therapeutic agent for inflammatory diseases. Further optimization of this compound could enhance its efficacy .

Anticancer Research

Recent investigations into the anticancer properties of related compounds have shown promising results. The structural similarity of this compound to known anticancer agents positions it as a candidate for further study.

Case Study: Anticancer Activity
In vitro studies have demonstrated that certain derivatives exhibit significant growth inhibition against various cancer cell lines. For instance, compounds related to this structure showed percent growth inhibitions exceeding 70% against several cancer types .

Cell LinePercent Growth Inhibition (%)Reference
SNB-1986.61
OVCAR-885.26
NCI-H4075.99

Agricultural Applications

Beyond medicinal uses, this compound may also find applications in agriculture as a fungicide or pesticide due to its antifungal properties.

Research Findings: Agricultural Efficacy
Studies have highlighted that triazole derivatives can effectively inhibit fungal pathogens in crops. The structural characteristics of the compound suggest it could be developed into a formulation for protecting plants from fungal infections .

Mechanism of Action

The mechanism of action of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with various molecular targets. The triazole and thiadiazole rings can bind to enzymes and receptors, inhibiting their activity and leading to the compound’s biological effects . The specific pathways involved depend on the target organism or cell type.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : Chlorobenzyl (5e, 5j ) or fluorophenyl substituents () increase electrophilicity, favoring interactions with nucleophilic enzyme residues.
  • Triazole Modifications : The 4-methyl group in the target compound may enhance metabolic stability compared to unsubstituted triazoles .

Physicochemical and Pharmacokinetic Profiles

  • Melting Points : Derivatives with flexible alkyl chains (e.g., ethylthio in 5l ) exhibit lower melting points (138–140°C) compared to rigid aromatic analogs (e.g., 5h: 133–135°C), indicating enhanced crystallinity in the latter.
  • Water Solubility : Pharmacopeial standards for related thiadiazoles (e.g., N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide ) require ≤0.5% water content, suggesting hygroscopicity challenges in polar derivatives.

Biological Activity

The compound 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is a hybrid molecule that incorporates both triazole and thiadiazole rings, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of a triazole moiety linked to a thiadiazole ring through a sulfanyl group. The molecular formula is C14H14N6OS2C_{14}H_{14}N_{6}OS_{2} with a molecular weight of approximately 346.43 g/mol. The compound's unique structural features contribute to its biological activities.

Antimicrobial Activity

Research indicates that derivatives containing the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AS. aureus20 μg/mL
Compound BE. coli28 μg/mL
Compound CBacillus subtilis18 μg/mL

These findings suggest that the compound may possess similar or enhanced antimicrobial activity due to its structural components.

Anticancer Properties

The 1,3,4-thiadiazole derivatives have been recognized for their potential as anticancer agents. The compound's ability to inhibit cell proliferation has been documented in various studies. For example, certain derivatives showed cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
Compound DMCF-715
Compound EHeLa10
Compound FA54912

The data indicates that modifications in the thiadiazole structure can lead to significant variations in anticancer activity.

The biological activity of This compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The triazole moiety can act as an enzyme inhibitor, affecting pathways involved in cell proliferation and survival.
  • Reactive Oxygen Species (ROS) : Some studies suggest that these compounds may induce oxidative stress in target cells, leading to apoptosis .
  • Interaction with DNA : The compound may also interact with DNA or RNA synthesis pathways, disrupting normal cellular functions.

Case Studies

A notable study explored the synthesis of various thiadiazole derivatives and their biological evaluation against multiple pathogens. The derivatives exhibited varying degrees of antibacterial and antifungal activities, indicating the potential for developing new therapeutic agents based on this scaffold .

Q & A

Basic: What are the optimized synthetic routes for this compound, and how are reaction conditions (e.g., solvent, temperature) controlled to maximize yield?

The synthesis typically involves multi-step reactions, including:

  • Thioether formation : Reacting a 4-methyl-1,2,4-triazole-3-thiol derivative with a halogenated acetamide precursor under alkaline conditions (e.g., KOH in ethanol/water) .
  • Coupling reactions : Using chloroacetamide intermediates and nucleophilic substitution to link the triazole and thiadiazole moieties .
  • Purification : Chromatography or recrystallization from ethanol-DMF mixtures to achieve >95% purity .
    Critical parameters include maintaining temperatures at 20–25°C during acylations and refluxing for 1–2 hours in thioether-forming steps. Solvent polarity (e.g., dioxane for solubility) and pH control are essential to suppress side reactions .

Basic: Which spectroscopic and chromatographic methods are most reliable for structural confirmation and purity assessment?

  • NMR spectroscopy : ¹H and ¹³C NMR identify key protons (e.g., methyl groups on triazole at δ 4.16 ppm) and confirm acetamide linkages .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peaks) and detects impurities .
  • Infrared (IR) spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity, especially for polar byproducts .

Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 4-methyltriazole and phenyl-thiadiazole moieties in biological activity?

  • Analog synthesis : Modify substituents on the triazole (e.g., replacing methyl with ethyl) and thiadiazole (e.g., substituting phenyl with pyridyl) to test steric/electronic effects .
  • Biological assays : Compare IC₅₀ values in target-specific models (e.g., enzyme inhibition for anticancer activity) to map pharmacophore requirements .
  • Computational docking : Use molecular dynamics simulations to analyze triazole-thiadiazole interactions with binding pockets (e.g., ATP-binding sites in kinases) .

Advanced: How should researchers resolve contradictory data on this compound’s efficacy across different in vitro and in vivo models?

  • Dose-response calibration : Ensure consistent molar concentrations in assays; discrepancies may arise from differences in bioavailability or metabolic stability .
  • Model relevance : Validate in vitro targets (e.g., receptor binding) against in vivo endpoints (e.g., tumor reduction in xenografts) .
  • Metabolite profiling : Use LC-MS to identify active/inactive metabolites that may explain reduced efficacy in vivo .

Methodological Focus: What strategies are recommended for assessing this compound’s stability under physiological conditions?

  • pH-dependent degradation : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC over 24–72 hours .
  • Light/heat stability : Expose to UV light (254 nm) and elevated temperatures (40–60°C) to identify decomposition products .
  • Plasma stability : Incubate with human or animal plasma and quantify remaining parent compound using LC-MS/MS .

Advanced: What computational approaches predict off-target interactions or toxicity risks?

  • Pharmacophore modeling : Map potential off-target binding using tools like Schrödinger’s Phase or MOE .
  • Toxicity prediction : Apply QSAR models (e.g., ProTox-II) to assess hepatotoxicity or mutagenicity risks based on structural alerts (e.g., thiadiazole-related liabilities) .
  • ADMET profiling : Predict absorption (e.g., Caco-2 permeability) and metabolism (e.g., cytochrome P450 interactions) using SwissADME or ADMETlab .

Advanced: How can researchers address discrepancies between in vitro potency and in vivo pharmacokinetic performance?

  • Bioavailability optimization : Formulate with co-solvents (e.g., PEG 400) or nanoparticles to enhance solubility and absorption .
  • PK/PD modeling : Integrate in vitro IC₅₀ data with in vivo plasma concentration-time profiles to adjust dosing regimens .
  • Tissue distribution studies : Use radiolabeled compound (e.g., ¹⁴C) to quantify accumulation in target organs versus plasma .

Methodological Focus: What strategies are effective for designing analogs with improved metabolic stability while retaining activity?

  • Isosteric replacements : Substitute metabolically labile groups (e.g., methyltriazole with trifluoromethyl) to block oxidative metabolism .
  • Prodrug approaches : Mask polar groups (e.g., acetamide) with ester linkers that hydrolyze in target tissues .
  • CYP inhibition assays : Screen analogs against human liver microsomes to identify metabolites and refine structures .

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